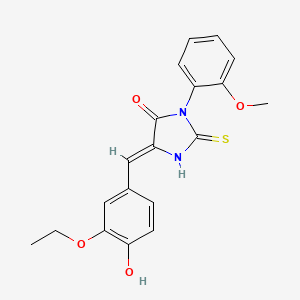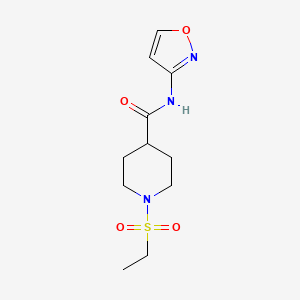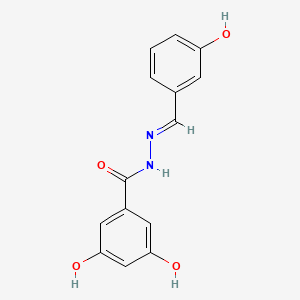
5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to "5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" typically involves multistep synthetic routes that include condensation reactions, mercaptoacetic acid reactions, and the use of catalysts like anhydrous zinc chloride. For instance, Patel et al. (2010) and Patel et al. (2009) reported the synthesis of closely related compounds through refluxation and condensation processes, indicating the complexity and precision required in synthesizing such molecules (Patel, Shah, Trivedi, & Vyas, 2010); (Patel, Shah, Trivedi, & Vyas, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by intramolecular hydrogen bonds and π–π stacking interactions, which influence their stability and reactivity. Hu and Chen (2015) discussed the structural aspects of a similar compound, highlighting the presence of weak intramolecular C–H···O and C–H···N hydrogen bonds and intermolecular π–π stacking interactions (Hu & Chen, 2015).
Chemical Reactions and Properties
The chemical reactivity of "5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" is likely influenced by its functional groups and molecular structure. Compounds with similar structures exhibit reactivity towards nucleophiles and electrophiles, and their chemical properties are significantly affected by the presence of mercapto, ethoxy, and methoxy groups. These groups can participate in various chemical reactions, including nucleophilic substitutions and condensation reactions, contributing to the compound's versatility in chemical synthesis.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their practical applications. The crystal structure analysis often reveals significant intermolecular interactions, such as hydrogen bonding and π–π stacking, which can affect the compound's solubility and stability. For example, Yeong et al. (2018) and Wang, Chu, and Su (2005) provided insights into the crystal packing and intermolecular interactions of related compounds, shedding light on their physical properties and potential applications (Yeong, Chia, Quah, & Tan, 2018); (Wang, Chu, & Su, 2005).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
One significant application area of related compounds involves their synthesis and evaluation for antimicrobial activities. For instance, novel derivatives have been synthesized and screened for their effectiveness against various microorganisms, showing promising antimicrobial properties in some cases. These compounds, through their structural modifications, provide valuable insights into the development of new antimicrobial agents (Bektaş et al., 2010).
Catalytic Performance and Synthesis of Organic Compounds
Another area of application is in catalysis, where these compounds serve as catalysts or intermediates in the synthesis of diverse organic molecules. This includes the synthesis of pyranopyrazole derivatives and tetrahydro-4H-chromenes, showcasing their role in facilitating chemical reactions that yield compounds with potential pharmaceutical applications (Ebrahimipour et al., 2018).
Antioxidant Properties
Compounds related to "5-(3-ethoxy-4-hydroxybenzylidene)-2-mercapto-3-(2-methoxyphenyl)-3,5-dihydro-4H-imidazol-4-one" have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. The antioxidant activity is determined through various assays, comparing the effectiveness of these compounds to standard antioxidants (Xu et al., 2017).
Photodynamic Therapy Applications
Furthermore, certain derivatives exhibit properties that make them suitable for photodynamic therapy (PDT), a treatment modality for cancer. Their photophysical and photochemical characteristics, such as singlet oxygen generation, are explored to assess their potential as photosensitizers in PDT (Pişkin et al., 2020).
Nematicidal and Antibacterial Studies
Research has also been conducted on the nematicidal and antibacterial activities of these compounds, highlighting their potential in agricultural and medicinal applications. Their synthesis and biological evaluation aim at identifying compounds with significant nematicidal properties that could be used to control nematode pests in crops (Srinivas et al., 2008).
Eigenschaften
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-3-25-17-11-12(8-9-15(17)22)10-13-18(23)21(19(26)20-13)14-6-4-5-7-16(14)24-2/h4-11,22H,3H2,1-2H3,(H,20,26)/b13-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSFIZVNVYKWAF-RAXLEYEMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=CC=C3OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-propyl-N-[(1-propyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5556560.png)
![2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}phthalazin-1(2H)-one](/img/structure/B5556561.png)

![4-[4-(2-fluorophenoxy)-6-methyl-2-pyrimidinyl]morpholine](/img/structure/B5556574.png)



![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,5-dimethoxybenzamide](/img/structure/B5556612.png)
![2-cyclopentyl-8-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5556613.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5556623.png)
![3-methyl-7-(3-phenylpropyl)-8-{[2-(1-piperidinyl)ethyl]thio}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5556628.png)


![4-(3-hydroxy-3-methylbutyl)-N-[(1S)-1-(3-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5556654.png)